(3S,4R)-4-{[(5-methylfuran-2-yl)methyl]amino}oxolan-3-ol
Description
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Properties
IUPAC Name |
(3S,4R)-4-[(5-methylfuran-2-yl)methylamino]oxolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-7-2-3-8(14-7)4-11-9-5-13-6-10(9)12/h2-3,9-12H,4-6H2,1H3/t9-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTZHOVOXRVUTKJ-NXEZZACHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CNC2COCC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)CN[C@@H]2COC[C@H]2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3S,4R)-4-{[(5-methylfuran-2-yl)methyl]amino}oxolan-3-ol is a chiral organic molecule notable for its unique oxolane ring structure and the presence of a 5-methylfuran moiety. This article explores its biological activity, synthesis, and potential applications based on current research findings.
The molecular characteristics of this compound are summarized in the table below:
| Property | Value |
|---|---|
| Molecular Formula | C10H13NO3 |
| Molecular Weight | 197.22 g/mol |
| IUPAC Name | This compound |
| InChI Key | [InChI Key information] |
| Canonical SMILES | [Canonical SMILES information] |
Synthesis
The synthesis of this compound typically involves several organic chemistry techniques, starting from commercially available precursors. The process is crucial for understanding its availability and the optimization of reaction conditions to achieve high yields of the desired stereoisomer. Techniques such as High-Performance Liquid Chromatography (HPLC) are often employed to monitor reactions and purify products.
The biological activity of this compound is attributed to its interaction with specific biological targets. Research indicates that compounds containing furan derivatives often exhibit significant biological effects due to their ability to interact with various receptors and enzymes in the body.
Case Studies
- Antimicrobial Activity : Studies have shown that related compounds with furan moieties demonstrate antimicrobial properties against a range of pathogens. For instance, derivatives similar to this compound have been tested for their Minimum Inhibitory Concentration (MIC) against bacteria and fungi, revealing moderate to significant activity .
- Analgesic and Anti-inflammatory Effects : Research into similar compounds has indicated potential analgesic and anti-inflammatory activities. These effects may arise from the inhibition of mediators such as histamine and serotonin during inflammatory responses .
- Cytotoxicity Studies : Preliminary cytotoxicity assessments have been conducted to evaluate the safety profile of this compound and its derivatives on various cell lines. The results suggest that while some derivatives exhibit promising biological activities, they also require careful evaluation for toxicity .
Comparative Analysis
The following table summarizes the biological activities observed in various studies for compounds related to this compound:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
